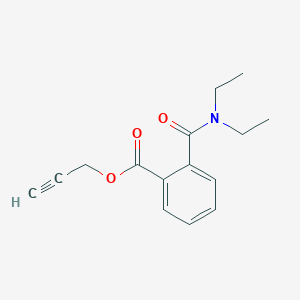![molecular formula C28H23IN2O5S B389204 6-ACETYL-2-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXY-1-NAPHTHYL)-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3(2H)-ONE](/img/structure/B389204.png)
6-ACETYL-2-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXY-1-NAPHTHYL)-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3(2H)-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ACETYL-2-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXY-1-NAPHTHYL)-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3(2H)-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolopyrimidine core, which is known for its biological activity. The presence of multiple functional groups, such as hydroxyl, methoxy, and iodine, further enhances its chemical reactivity and potential utility in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ACETYL-2-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXY-1-NAPHTHYL)-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3(2H)-ONE typically involves multi-step organic synthesis The process begins with the preparation of the thiazolopyrimidine core, which can be synthesized through the cyclization of appropriate thioamide and α,β-unsaturated carbonyl compounds under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles like NH₃ (Ammonia) or RSH (Thiols) under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound could serve as a probe to study enzyme interactions and cellular pathways due to its multiple functional groups and potential bioactivity.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a therapeutic agent. The thiazolopyrimidine core is known for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of 6-ACETYL-2-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXY-1-NAPHTHYL)-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3(2H)-ONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Methoxy-substituted Aromatics: Compounds with methoxy groups on aromatic rings.
Iodo-substituted Phenols: Compounds with iodine and hydroxyl groups on phenyl rings.
Uniqueness
What sets 6-ACETYL-2-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXY-1-NAPHTHYL)-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3(2H)-ONE apart is its combination of functional groups and the thiazolopyrimidine core. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C28H23IN2O5S |
|---|---|
分子量 |
626.5g/mol |
IUPAC名 |
(2E)-6-acetyl-2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C28H23IN2O5S/c1-14-23(15(2)32)25(24-18-8-6-5-7-17(18)9-10-20(24)35-3)31-27(34)22(37-28(31)30-14)13-16-11-19(29)26(33)21(12-16)36-4/h5-13,25,33H,1-4H3/b22-13+ |
InChIキー |
KDRLRRVSTMZKRF-LPYMAVHISA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)I)O)OC)SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)C |
異性体SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C(=C3)I)O)OC)/SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)C |
正規SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)I)O)OC)SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE](/img/structure/B389121.png)
![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B389122.png)
![2-(4-Chlorophenyl)-2-oxoethyl 2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B389124.png)

![ethyl 2-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B389128.png)

![2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B389136.png)
![2-{[(1,1-Dimethyl-2-propynyl)oxy]carbonyl}benzoic acid](/img/structure/B389137.png)
![4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid](/img/structure/B389138.png)
![ethyl 2-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B389140.png)
![2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B389141.png)
![ethyl 2-{[(phenylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B389142.png)
![Ethyl 1-[(4-ethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B389143.png)

